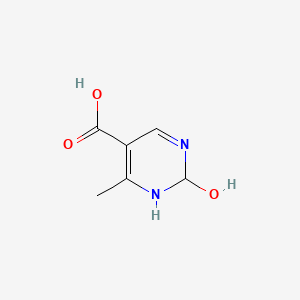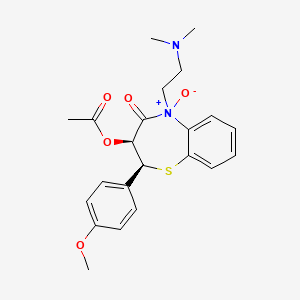
1-Methyl-2-pyrrolidinone-d3
Übersicht
Beschreibung
1-Methyl-2-pyrrolidinone-d3 is a deuterated form of 1-Methyl-2-pyrrolidinone, where three hydrogen atoms are replaced by deuterium. This compound is a colorless to pale yellow liquid with high solubility in water and most organic solvents. It is commonly used as a solvent in various chemical reactions due to its stability and low volatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pyrrolidinone-d3 can be synthesized by treating gamma-butyrolactone with methylamine in the presence of deuterium oxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the ester-to-amide conversion .
Industrial Production Methods: Industrial production of this compound follows a similar route, where gamma-butyrolactone is reacted with methylamine in large-scale reactors. The reaction mixture is then subjected to distillation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-pyrrolidinone-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylsuccinimide.
Reduction: It can be reduced to form N-methylpyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form N-alkylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like methyl iodide or ethyl bromide are used under basic conditions.
Major Products:
Oxidation: N-methylsuccinimide.
Reduction: N-methylpyrrolidine.
Substitution: N-alkylated pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-pyrrolidinone-d3 is widely used in scientific research due to its unique properties:
Wirkmechanismus
1-Methyl-2-pyrrolidinone-d3 exerts its effects primarily through its solvent properties. It can penetrate cell membranes and alter the solubility of various compounds, facilitating their interaction with molecular targets. In biological systems, it can enhance the absorption of drugs by disrupting the lipid bilayers of cell membranes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-pyrrolidinone: The non-deuterated form, commonly used as a solvent in various industries.
N-Methyl-2-pyrrolidone: Another name for 1-Methyl-2-pyrrolidinone, used interchangeably.
N-Methylsuccinimide: An oxidation product of 1-Methyl-2-pyrrolidinone.
Uniqueness: 1-Methyl-2-pyrrolidinone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures without interference from hydrogen signals .
Eigenschaften
IUPAC Name |
1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858081 | |
| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-86-8 | |
| Record name | 1-(Methyl-d3)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)



